3-Butoxypyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-butoxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-3-6-10-8-4-5-9-7-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVWKQFHZQBECR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663050 | |
| Record name | 3-Butoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946715-13-5 | |
| Record name | 3-Butoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 3 Butoxypyrrolidine and Its Derivatives
Direct Synthesis Routes to 3-Butoxypyrrolidine
The synthesis of this compound is typically not a single-step process but rather a sequence involving the initial construction of the pyrrolidine (B122466) core followed by the introduction of the butoxy group.
Cyclization Reactions for Pyrrolidine Ring Formation
The construction of the pyrrolidine skeleton is the initial and most critical phase. A variety of cyclization strategies have been developed to form this five-membered nitrogen heterocycle.
One of the most common and direct methods involves the intramolecular cyclization of linear precursors. For instance, amino alcohols can undergo intramolecular nucleophilic substitution to forge the pyrrolidine ring. A well-established route starts from optically pure 4-amino-(S)-2-hydroxybutyric acid. google.com This process involves several steps: protection of the amine, reduction of the carboxylic acid to a primary alcohol, deprotection, activation of the alcohol (e.g., through halogenation), and finally, a base-mediated amine cyclization to yield the pyrrolidine. google.com
Alternative intramolecular strategies include:
Lactam Formation and Reduction : An alternative pathway from 4-amino-(S)-2-hydroxybutyric acid involves esterification, followed by heating to induce lactam formation ((S)-3-hydroxypyrrolidin-2-one), which is then reduced with agents like lithium aluminum hydride (LiAlH₄) to give (S)-3-hydroxypyrrolidine. google.com
Intramolecular Hydroamination : Gold-catalyzed intramolecular hydroamination of allenes provides an effective route to substituted pyrrolidines. acs.orgnih.gov Similarly, other transition metals can catalyze the hydroamination of unsaturated carbon-carbon bonds.
[3+2] Cycloaddition Reactions : The reaction of azomethine ylides with alkenes is a powerful and direct method for creating polysubstituted pyrrolidines. researchgate.nettandfonline.comnih.gov These reactions can be promoted by various catalysts and offer a high degree of control over the substitution pattern.
Ring Contraction : A novel photochemical approach involves the ring contraction of pyridines in the presence of silylborane to generate pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can be further functionalized.
The table below summarizes key cyclization strategies for forming the pyrrolidine ring, which serves as the precursor to this compound.
| Starting Material Type | Key Reagents/Catalysts | Reaction Type | Reference(s) |
| 4-Amino-2-hydroxybutyric Acid | HBr, K₂CO₃ | Intramolecular Nucleophilic Substitution | |
| 4-Amino-2-hydroxybutyric Acid | SOCl₂, LiAlH₄ | Lactam Cyclization & Reduction | google.com |
| Aminoallenes | Gold (I) Catalysts | Intramolecular Hydroamination | acs.org |
| Imines & Alkenes | Lewis Acids, Organocatalysts | [3+2] Cycloaddition | researchgate.net |
| Pyridines | Silylborane, UV light | Photochemical Ring Contraction |
Etherification Strategies
Once the 3-hydroxypyrrolidine scaffold is in hand, the butoxy group is installed via an etherification reaction. The most common method is the Williamson ether synthesis, a robust and widely used reaction for forming ethers.
This reaction involves the deprotonation of the hydroxyl group on the 3-hydroxypyrrolidine precursor to form an alkoxide, which then acts as a nucleophile. This alkoxide attacks an electrophilic butyl source, typically an alkyl halide like butyl bromide or butyl iodide, in a classic SN2 reaction.
Key components of this strategy are:
Base : A strong base is required to deprotonate the hydroxyl group. Sodium hydride (NaH) is frequently used for this purpose, often in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). mdpi.com Potassium carbonate (K₂CO₃) can also be employed. scielo.br
Butyl Source : Butyl bromide, butyl iodide, or butyl tosylate are common electrophiles.
Protecting Groups : The pyrrolidine nitrogen is typically protected, often with a tert-butoxycarbonyl (Boc) group, to prevent it from competing as a nucleophile and to improve solubility in organic solvents. cymitquimica.com This protecting group can be removed later if the free amine is desired.
For example, N-Boc-3-hydroxypyrrolidine can be treated with sodium hydride followed by butyl bromide to yield N-Boc-3-butoxypyrrolidine. Subsequent deprotection under acidic conditions (e.g., with trifluoroacetic acid) would furnish the target compound, this compound.
Stereoselective Synthesis of Chiral this compound Isomers
The biological activity of pyrrolidine derivatives is often highly dependent on their stereochemistry. Therefore, methods that allow for the selective synthesis of a single enantiomer or diastereomer are of paramount importance.
Enantioselective Approaches
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For this compound, this means selectively forming either the (R)- or (S)-isomer.
The most straightforward approach is to begin with a chiral starting material from the "chiral pool." For instance, the synthesis of (R)-3-butoxypyrrolidine can be achieved starting from commercially available (S)-3-hydroxypyrrolidine or its precursors like 4-amino-(S)-2-hydroxybutyric acid. The stereocenter is preserved throughout the synthetic sequence.
Alternatively, catalytic asymmetric methods can be employed:
Organocatalysis : The use of small chiral organic molecules as catalysts has revolutionized asymmetric synthesis. Proline and its derivatives, such as diarylprolinol silyl (B83357) ethers, are effective organocatalysts for reactions like asymmetric Michael additions and [3+2] cycloadditions, which can establish the stereocenters of the pyrrolidine ring with high enantioselectivity. researchgate.net
Biocatalysis : Enzymes offer unparalleled regio- and stereoselectivity. The microorganism Sphingomonas sp. HXN-200 has been used for the highly regio- and stereoselective hydroxylation of N-protected pyrrolidines to produce chiral 3-hydroxypyrrolidines. researchgate.net By choosing the appropriate N-protecting group, either the (R) or (S) enantiomer can be favored, which can then be converted to the corresponding butoxy derivative. researchgate.net
Metal-Catalyzed Asymmetric Reactions : Chiral metal complexes, such as those based on silver, copper, or gold, can catalyze enantioselective cycloadditions and cascade reactions to produce chiral pyrrolidines. acs.orgnih.gov For example, chiral BINAP/AgClO₄ complexes have been used for the enantioselective 1,3-dipolar cycloaddition of azomethine ylides. nih.gov
| Method | Key Feature/Catalyst | Typical Outcome | Reference(s) |
| Chiral Pool Synthesis | Use of (S)-3-hydroxypyrrolidine or its precursors | Preserves existing stereochemistry | |
| Organocatalysis | Diarylprolinol silyl ethers, Cinchona alkaloids | High enantioselectivity (ee) in ring formation | researchgate.netnih.govpkusz.edu.cn |
| Biocatalysis | Sphingomonas sp. HXN-200 | Regio- and stereoselective hydroxylation | researchgate.net |
| Asymmetric Metal Catalysis | Chiral BINAP/Ag(I) complexes | Enantioselective [3+2] cycloadditions | nih.gov |
Diastereoselective Control in Synthesis
When synthesizing derivatives of this compound with additional stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective reactions produce a specific diastereomer out of several possibilities.
Several strategies are employed to achieve diastereocontrol:
Substrate Control : The existing stereochemistry in a chiral substrate can direct the stereochemical outcome of a subsequent reaction. For instance, the intramolecular conjugate addition of a nitrogen moiety to an α,β-unsaturated sulfone to form a pyrrolidine ring showed that the stereoselectivity was highly dependent on the steric bulk of a protecting group on a nearby hydroxyl function. acs.org
Catalyst-Controlled Reactions : Chiral catalysts can override the influence of the substrate or create stereocenters in achiral substrates with high diastereoselectivity. A one-pot cascade reaction combining base and gold(I) catalysis has been used to synthesize substituted pyrrolidines with three stereocenters in high yields and excellent diastereoselectivities. rsc.org Similarly, titanium tetrachloride (TiCl₄) has been used to catalyze asymmetric multicomponent reactions to afford highly substituted pyrrolidines as single diastereomers. nih.govacs.org
Cascade Reactions : One-pot cascade reactions that form multiple bonds and stereocenters in a single operation are highly efficient. An organocatalytic dynamic kinetic resolution cascade, combining a reversible aza-Henry reaction with an aza-Michael cyclization, has been developed to synthesize highly functionalized pyrrolidines with up to three stereogenic centers as a single isomer with high enantiomeric excess. pkusz.edu.cn
Synthesis of Analogues and Functionalized Derivatives
The this compound scaffold is a versatile building block for creating a library of related compounds for structure-activity relationship (SAR) studies in drug discovery. Functionalization can occur at the nitrogen atom, the carbon skeleton, or by modifying the ether side chain.
N-Functionalization : The secondary amine of the pyrrolidine ring is a common site for modification. It can be readily alkylated or acylated to introduce a wide range of substituents.
C-H Functionalization : Directing-group-assisted C-H functionalization has emerged as a powerful tool for modifying the carbon skeleton. For example, palladium-catalyzed C(sp³)–H arylation at the 3-position of proline derivatives has been achieved using an aminoquinoline directing group, affording cis-2,3-disubstituted pyrrolidines with high regioselectivity and stereospecificity. acs.org
Synthesis of Exocyclic Heteroatoms : The SnAP-eX (tin amine protocol, exocyclic heteroatoms) reagents facilitate the single-step conversion of aldehydes into 2,3-disubstituted pyrrolidines that contain exocyclic amine or alkoxy groups, providing another route to functionalized analogues. acs.orgresearchgate.net
Modification of the Ether Group : The butoxy group itself can be replaced. Nucleophilic substitution reactions can be used to replace the tert-butoxy (B1229062) group with other nucleophiles, allowing for the introduction of different alkoxy, aryloxy, or other functional groups.
These synthetic strategies provide a robust toolbox for chemists to access this compound and a diverse array of its derivatives, enabling further exploration of their chemical and biological properties.
N-Alkylation and Acylation Methods
The nitrogen atom of the pyrrolidine ring is a secondary amine, which makes it a nucleophilic center ripe for modification. nih.gov N-alkylation and N-acylation are fundamental methods for derivatizing this compound, enabling the attachment of a vast array of functional groups that can modulate the molecule's physicochemical and pharmacological properties.
N-Alkylation: This reaction typically involves the treatment of this compound with an alkyl halide (R-X, where X = Cl, Br, I) in the presence of a base. The base deprotonates the pyrrolidine nitrogen, increasing its nucleophilicity to facilitate the attack on the electrophilic alkyl halide. Common bases include sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). beilstein-journals.org The choice of the alkylating agent is broad, allowing for the introduction of simple alkyl chains, benzyl (B1604629) groups, or more complex moieties. The reaction is a standard nucleophilic substitution.
N-Acylation: This process introduces an acyl group (R-C=O) onto the pyrrolidine nitrogen. It is typically achieved by reacting this compound with an acyl chloride or an acid anhydride. byjus.com The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the acidic byproduct (e.g., HCl). byjus.com This method is highly efficient and provides access to a wide range of N-acylpyrrolidine derivatives. The resulting amides are generally stable and can serve as key intermediates in multi-step syntheses. The acylium ion (RCO+), generated from the reaction of the acyl halide with a Lewis acid, is a powerful electrophile that reacts with the nucleophilic nitrogen. openstax.orgyoutube.com
| Reaction Type | Typical Reagents | Base/Catalyst | Key Features |
|---|---|---|---|
| N-Alkylation | Alkyl Halides (R-X) | NaH, K₂CO₃ | Introduces alkyl groups; proceeds via nucleophilic substitution. beilstein-journals.org |
| N-Acylation | Acyl Chlorides (RCOCl), Acid Anhydrides | Triethylamine, Pyridine, Lewis Acids (AlCl₃) byjus.comopenstax.org | Forms stable amides; no carbocation rearrangement. openstax.org |
Substituent Introduction at Pyrrolidine Ring Positions
Beyond modifying the nitrogen atom, the carbon framework of the pyrrolidine ring can also be functionalized. The introduction of substituents at various positions (e.g., C2, C4, C5) is crucial for creating structural diversity and fine-tuning molecular properties.
The strategy for introducing substituents often begins with a precursor molecule that already contains handles for further reactions, such as pyroglutamic acid. whiterose.ac.uk For this compound, the existing butoxy group influences the reactivity and stereochemistry of subsequent transformations. Substituents on the pyrrolidine ring can significantly impact its conformation. researchgate.net For instance, substituents at the C4 position are known to control the ring's puckering, forcing it into specific Cγ-exo or Cγ-endo envelope conformations. nih.govresearchgate.net This conformational locking is a powerful tool in designing molecules that fit precisely into biological targets.
Methods for introducing substituents can include:
Lithiation and Electrophilic Quench: Deprotonation of an α-amino C-H bond using a strong base, followed by reaction with an electrophile.
Cyclization Strategies: Constructing the substituted pyrrolidine ring from acyclic precursors, which allows for the placement of substituents at desired positions from the outset.
Functional Group Interconversion: Modifying existing functional groups on the ring, such as the conversion of a ketone to an alcohol or an amine.
| Position | Effect of Substitution | Synthetic Approach Example |
|---|---|---|
| C4 | Controls Cγ-exo and Cγ-endo ring pucker. nih.govresearchgate.net | Starting from 4-hydroxy-L-proline. researchgate.net |
| C2, C5 | Can be introduced starting from pyroglutamic acid. whiterose.ac.uk | Reaction with organometallic reagents on a pyroglutamate-derived lactam. whiterose.ac.uk |
Preparation of Pyrrolidine Nitroxide Derivatives
Pyrrolidine nitroxides are stable free radicals that have applications as spin labels, probes for biological systems, and catalysts. The synthesis of nitroxide derivatives from this compound involves the oxidation of the pyrrolidine nitrogen to a nitroxyl (B88944) radical (N-O•).
A common synthetic pathway starts with the corresponding N-hydroxy-pyrrolidine, which is then oxidized using agents like lead dioxide (PbO2) or silver(I) oxide (Ag2O). nih.gov Alternatively, the synthesis can proceed from a pyrroline (B1223166) N-oxide precursor. researchgate.netresearchgate.net For example, new pyrrolidine nitroxides can be synthesized from 5,5-dialkyl-1-pyrroline N-oxides through the introduction of a functional group followed by intramolecular cycloaddition and subsequent ring-opening. researchgate.netresearchgate.net The steric environment around the nitroxide group is critical for its stability, and sterically shielded pyrrolidine nitroxides have shown high resistance to reduction. researchgate.netresearchgate.net
| Precursor | Key Reaction Step | Example Reagents | Reference |
|---|---|---|---|
| N-hydroxy-pyrrolidine | Oxidation | Lead dioxide (PbO₂) | nih.gov |
| Pyrroline N-oxide | Intramolecular 1,3-dipolar cycloaddition | Grignard reagents, followed by oxidation | researchgate.netresearchgate.net |
| Rhein | Structural modification with nitroxide radicals | Incorporation at the 3-carboxyl position | dovepress.com |
Incorporation into Peptidomimetic Structures
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. wikipedia.org The constrained, cyclic structure of the pyrrolidine ring makes it an excellent scaffold for building peptidomimetics, often serving as a proline analogue. uminho.pt
The derivative, this compound-2-carboxylic acid, has been explicitly identified as a building block for synthesizing peptidomimetic agents. google.com In this context, the pyrrolidine ring imposes conformational constraints on the molecular backbone, mimicking the β-turns found in peptides. uminho.pt The butoxy group at the C3 position can engage in specific interactions with target proteins and influence the molecule's lipophilicity. The synthesis involves coupling the pyrrolidine-based amino acid into a growing peptide chain using standard peptide synthesis protocols. These non-canonical amino acids are valuable tools for creating novel therapeutic agents. uminho.ptnih.gov
Flow Chemistry and Automated Synthesis Platforms in this compound Production
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of fine chemicals and pharmaceutical intermediates. These benefits include precise control over reaction parameters like temperature and time, enhanced safety for hazardous reactions, and potential for automation and high-throughput synthesis. mdpi.com
| Advantage | Description | Relevance to this compound Synthesis |
|---|---|---|
| Precise Temperature Control | High surface-area-to-volume ratio in microreactors allows for rapid heat exchange. | Enables better control over exothermic alkylation or acylation reactions. |
| Enhanced Safety | Small reaction volumes minimize the risk associated with hazardous reagents or energetic reactions. | Important when using strong bases like NaH or pyrophoric reagents. |
| Automation & Scalability | Computer-controlled systems allow for automated synthesis and easy scale-up by running the system for longer. mdpi.com | Facilitates the production of a library of derivatives for screening or larger quantities for further development. |
Chemical Reactivity and Transformation Studies of 3 Butoxypyrrolidine
Electrophilic and Nucleophilic Reactions of the Pyrrolidine (B122466) Core
The pyrrolidine core of 3-butoxypyrrolidine is susceptible to both electrophilic and nucleophilic attacks, a characteristic feature of many saturated nitrogen heterocycles.
Electrophilic Substitution: The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons, making it nucleophilic and prone to reactions with electrophiles. However, the electron-rich nature of the aromatic ring in benzene (B151609) derivatives makes them susceptible to electrophilic substitution, where an electrophile replaces a hydrogen atom. savemyexams.commsu.edu Common electrophilic substitution reactions include nitration and Friedel-Crafts acylation. savemyexams.commsu.edu For instance, the nitration of benzene involves the generation of the nitronium ion (NO2+) from concentrated nitric and sulfuric acids, which then attacks the benzene ring. savemyexams.com In Friedel-Crafts acylation, an acyl group is introduced into the benzene ring using an acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3). msu.edu While the pyrrolidine ring itself is not aromatic, the principles of electrophilic attack on electron-rich centers are relevant. The reactivity of the pyrrolidine nitrogen can be modulated by the choice of solvent and the nature of the electrophile.
Nucleophilic Substitution: Nucleophilic substitution reactions at the pyrrolidine core are also a key aspect of its chemistry. In these reactions, a nucleophile, a species with an unshared electron pair, replaces a leaving group. rammohancollege.ac.in The pyrrolidine ring can act as a nucleophile, or it can be the substrate for nucleophilic attack, depending on the reaction conditions and the other functional groups present. The tert-butoxy (B1229062) group at the 3-position can be replaced by other nucleophiles, leading to a variety of substituted pyrrolidine derivatives. The efficiency of these reactions is influenced by factors such as the strength of the nucleophile and the stability of the leaving group. byjus.com The stereochemistry of the pyrrolidine ring is a crucial factor in these reactions, often influencing the biological activity of the resulting products.
The table below summarizes the general types of electrophilic and nucleophilic reactions involving the pyrrolidine core.
| Reaction Type | Reagent Type | General Product |
| Electrophilic Substitution | Electrophiles (e.g., alkyl halides, acyl chlorides) | N-substituted pyrrolidines |
| Nucleophilic Substitution | Nucleophiles (e.g., amines, alkoxides) | 3-substituted pyrrolidines |
Regioselective Functionalization: ortho-Lithiation and Beyond
Achieving regioselective functionalization of the pyrrolidine ring is a significant challenge in synthetic chemistry. Techniques like directed ortho-lithiation have emerged as powerful tools for the controlled introduction of substituents at specific positions.
Directed lithiation involves the use of a directing metalating group (DMG) to guide a lithium reagent to a specific position on an aromatic or heterocyclic ring. clockss.orgresearchgate.net This in-situ generation of an organolithium intermediate allows for subsequent reaction with various electrophiles to produce substituted derivatives. clockss.orgresearchgate.net While typically applied to aromatic systems like pyridine (B92270), the principles can be adapted to saturated heterocycles. clockss.orgbenthamopenarchives.com For instance, in pyridine derivatives, a DMG at the C-2 position directs lithiation to the C-3 position. clockss.org The choice of the lithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), and the reaction conditions are critical for achieving high regioselectivity. clockss.org
In the context of pyrrolidine derivatives, the development of methods for the functionalization of the unactivated C-3 position is of particular interest. acs.org Palladium-catalyzed C(sp3)–H arylation has been successfully employed for the direct introduction of aryl groups at the 3-position of proline derivatives, affording cis-2,3-disubstituted pyrrolidines with high stereoselectivity. acs.org This approach utilizes directing groups to achieve high yields and regioselectivity. acs.org
The following table highlights key aspects of regioselective functionalization strategies.
| Technique | Key Features | Typical Products |
| Directed Lithiation | Use of a directing metalating group (DMG); In-situ generation of an organolithium intermediate. clockss.orgresearchgate.net | Regioselectively substituted heterocycles. clockss.org |
| Palladium-Catalyzed C-H Arylation | Stereospecific installation of aryl groups at unactivated C-H bonds. acs.org | 3-Aryl pyrrolidine derivatives. acs.org |
Intramolecular and Intermolecular Cycloaddition Reactions
Cycloaddition reactions are powerful synthetic tools for the construction of complex cyclic and polycyclic frameworks. For pyrrolidine systems, 1,3-dipolar cycloadditions are particularly important for creating fused and spirocyclic structures.
1,3-Dipolar Cycloadditions in Pyrrolidine Annulation
The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile that leads to the formation of a five-membered ring. organic-chemistry.orgwikipedia.orgscribd.com This reaction is a concerted, pericyclic process that proceeds with high stereospecificity. organic-chemistry.org In the context of pyrrolidine synthesis, azomethine ylides, which are 1,3-dipoles, can react with various dipolarophiles to construct the pyrrolidine ring in a process known as annulation. mdpi.comresearchgate.net
These cycloaddition reactions can be either intermolecular or intramolecular. Intramolecular 1,3-dipolar cycloadditions have been used to synthesize sterically shielded pyrrolidine nitroxides. researchgate.netbeilstein-journals.org Glycine-based [3+2] cycloadditions have also been developed for the synthesis of complex pyrrolidine-containing polycyclic compounds. mdpi.com The versatility of these reactions allows for the creation of a wide range of substituted pyrrolidines with potential biological activity. mdpi.comnih.govacs.org
The table below provides examples of 1,3-dipolar cycloaddition reactions used in pyrrolidine synthesis.
| 1,3-Dipole | Dipolarophile | Product |
| Azomethine Ylide | Alkene | Pyrrolidine |
| Nitrone | Alkene | Isoxazolidine (B1194047) |
Isoxazolidine Ring Opening Mechanisms
Isoxazolidines, which are synthesized through the 1,3-dipolar cycloaddition of nitrones and alkenes, are valuable intermediates in organic synthesis. oncologyradiotherapy.comrsc.org The isoxazolidine ring can be opened under various conditions to yield a range of functionalized products, including amino alcohols and β-lactams. rsc.org
The ring opening of isoxazolidines can be achieved through reductive cleavage of the N-O bond. beilstein-journals.org Common reducing agents used for this purpose include zinc in the presence of an acid (Zn/H+), molybdenum hexacarbonyl (Mo(CO)6), and palladium on carbon (Pd/C) with hydrogen. mdpi.com The regiochemistry of the ring opening is influenced by the substituents on the isoxazolidine ring. capes.gov.br For example, peracid-induced ring opening of isoxazolidines has been investigated, with the mechanism and regiochemical outcome being dependent on the substitution pattern. capes.gov.br The ability to control the ring-opening process makes isoxazolidines versatile precursors for the synthesis of diverse and complex molecules. mdpi.comresearchgate.net
Oxidation and Reduction Chemistry of this compound Systems
The oxidation and reduction of this compound and its derivatives provide pathways to further functionalize the molecule.
Oxidation: The pyrrolidine ring in this compound can be oxidized to form various products. Oxidation can lead to the formation of the corresponding N-oxide using oxidizing agents like hydrogen peroxide or peracids. smolecule.comsmolecule.com More vigorous oxidation with reagents like potassium permanganate (B83412) can lead to the formation of oxo derivatives. The butoxy group generally remains stable under mild oxidative conditions, demonstrating its robustness as a substituent during further chemical modifications. The oxidation of (3R,4R)-3,4-di-tert-butoxypyrrolidine with Oxone® has been used to prepare the corresponding N-oxide. molaid.com
Reduction: Reduction reactions of this compound systems typically target the pyrrolidine ring or other functional groups that may be present. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBHH4) can be used to reduce the pyrrolidine ring or other reducible functionalities. The choice of reducing agent and reaction conditions will determine the extent of reduction. For instance, sterically shielded pyrrolidine nitroxides can be reduced by ascorbate (B8700270) (vitamin C). researchgate.net
The following table summarizes common oxidation and reduction reactions of pyrrolidine systems.
| Reaction Type | Reagent | Typical Product |
| Oxidation | Hydrogen peroxide, Potassium permanganate smolecule.com | N-oxides, Oxo derivatives smolecule.com |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Reduced pyrrolidine derivatives |
Advanced Spectroscopic and Analytical Characterization in 3 Butoxypyrrolidine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 3-butoxypyrrolidine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
High-Resolution 1H NMR Studies
High-resolution proton (¹H) NMR spectroscopy is employed to identify the distinct proton environments within the this compound molecule. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) of the signals provide a complete picture of the proton framework.
In a typical ¹H NMR spectrum of this compound, the signals corresponding to the protons of the pyrrolidine (B122466) ring and the butoxy side chain are well-resolved. The protons on the carbon atom bearing the butoxy group (CH-O) typically appear as a multiplet in the downfield region. The protons of the methylene (B1212753) groups in the pyrrolidine ring resonate at distinct chemical shifts, with their multiplicities revealing their coupling to adjacent protons. The protons of the butoxy group, including the terminal methyl group and the three methylene groups, also exhibit characteristic signals.
¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Butoxy CH₂-O | 3.40 - 3.50 | t |
| Pyrrolidine CH-O | 3.25 - 3.35 | m |
| Pyrrolidine CH₂-N | 2.80 - 3.10 | m |
| Pyrrolidine CH₂ | 1.80 - 2.10 | m |
| Butoxy CH₂ | 1.50 - 1.60 | m |
| Butoxy CH₂ | 1.35 - 1.45 | m |
| Butoxy CH₃ | 0.90 - 0.95 | t |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific NMR instrument used.
13C NMR and 2D NMR Techniques
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for confirming the structural assignments made from 1D NMR data. COSY experiments establish correlations between coupled protons, helping to trace the connectivity within the pyrrolidine ring and the butoxy chain. HSQC spectra correlate proton signals with their directly attached carbon atoms, providing unambiguous C-H connections.
¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Pyrrolidine C-O | 75 - 85 |
| Butoxy C-O | 65 - 75 |
| Pyrrolidine C-N | 45 - 55 |
| Pyrrolidine C | 30 - 40 |
| Butoxy C | 30 - 40 |
| Butoxy C | 15 - 25 |
| Butoxy C (CH₃) | 10 - 15 |
Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. These methods provide a molecular fingerprint based on the characteristic frequencies at which different functional groups absorb or scatter light.
For this compound, the IR spectrum prominently features a strong and broad absorption band corresponding to the C-O-C (ether) stretching vibration. Other key vibrational modes include C-H stretching of the alkyl groups, N-H stretching of the secondary amine in the pyrrolidine ring, and various bending vibrations. Raman spectroscopy, being particularly sensitive to non-polar bonds, can provide complementary information, especially for the C-C backbone vibrations.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3500 | 3300 - 3500 |
| C-H Stretch (Alkyl) | 2850 - 3000 | 2850 - 3000 |
| C-O-C Stretch (Ether) | 1050 - 1150 | 1050 - 1150 |
| C-N Stretch | 1020 - 1250 | 1020 - 1250 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion (M⁺) peak reveals the compound's molecular weight.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of this compound under electron ionization (EI) often involves the cleavage of the C-O bond of the butoxy group, loss of the butyl group, or fragmentation of the pyrrolidine ring. Analyzing these fragment ions helps to confirm the connectivity of the molecule.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Circular Dichroism)
Since this compound possesses a chiral center at the third position of the pyrrolidine ring, it can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD), are essential for determining the enantiomeric purity of a sample.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Enantiomers of a chiral molecule will exhibit mirror-image CD spectra. By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric excess (ee) can be quantified. This is particularly important in fields like asymmetric synthesis and pharmaceutical development where the biological activity of a molecule can be enantiomer-dependent.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Nitroxide Derivatives
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study species with unpaired electrons, such as free radicals. While this compound itself is not a radical, it can be readily converted into stable nitroxide radical derivatives.
Advanced Hyphenated Techniques in Research Contexts (e.g., LC-MS, GC-MS)researchgate.net
In the structural elucidation and purity assessment of synthetic intermediates like this compound, hyphenated analytical techniques are indispensable. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods that provide both chromatographic separation and mass-based identification, offering high sensitivity and specificity. These techniques are critical for confirming molecular weight and revealing structural details through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a primary tool for the analysis of volatile and semi-volatile compounds such as this compound. The compound is first vaporized and separated on a gas chromatography column before being introduced into the mass spectrometer. Electron Ionization (EI) is a common hard ionization technique used in GC-MS, which imparts significant energy into the molecule, leading to predictable and reproducible fragmentation patterns that serve as a chemical fingerprint.
For this compound (C₈H₁₇NO, Molar Mass: 143.23 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 143. openstax.org Due to the presence of a single nitrogen atom, this molecular ion abides by the "nitrogen rule," having an odd nominal mass. whitman.edulibretexts.org
The fragmentation pattern is dominated by cleavages adjacent to the heteroatoms (nitrogen and oxygen), which are known as alpha-cleavages. libretexts.orglibretexts.org
Alpha-Cleavage at Nitrogen: Cleavage of the C-C bond within the pyrrolidine ring adjacent to the nitrogen is a characteristic fragmentation pathway for cyclic amines. whitman.edumanupatra.in This can lead to the formation of various charged fragments.
Alpha-Cleavage at Ether Oxygen: The bond between the butyl group and the ether oxygen is susceptible to cleavage. More significantly, the C-C bond adjacent to the ether oxygen on the butyl chain can break, leading to the loss of alkyl radicals. libretexts.org
Loss of the Butoxy Group: Cleavage of the C-O bond can result in the loss of a butoxy radical (•OC₄H₉) or a butene molecule (C₄H₈) via rearrangement, leading to a significant fragment ion corresponding to the pyrrolidine ring structure.
Based on these principles, a set of expected key fragments for this compound in a typical 70 eV EI-MS spectrum can be predicted.
Table 1: Predicted Key GC-MS (EI) Fragmentation Data for this compound
| Predicted Fragment Ion (m/z) | Proposed Structure / Origin |
| 143 | Molecular Ion [C₈H₁₇NO]⁺˙ |
| 114 | [M - C₂H₅]⁺˙ : Loss of an ethyl radical from the pyrrolidine ring via ring opening. |
| 86 | [M - C₄H₉]⁺ : Loss of the butyl radical from the butoxy side chain. |
| 70 | [C₄H₈N]⁺ : Pyrrolidinyl cation, resulting from the cleavage of the C-O bond. |
| 57 | [C₄H₉]⁺ : Butyl cation, a common fragment from butyl ether cleavage. |
This table is predictive and based on established fragmentation patterns for secondary amines and ethers.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is highly suited for analyzing compounds that may have lower volatility or thermal instability, although this compound is also amenable to GC-MS. In LC-MS, separation occurs in the liquid phase, followed by ionization, typically using softer techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). rsc.orglcms.cz These methods usually result in less fragmentation in the initial ionization step compared to EI, often showing a prominent protonated molecule, [M+H]⁺.
For this compound, ESI in positive ion mode would be expected to generate a strong signal for the protonated molecule at m/z 144.
Tandem mass spectrometry (MS/MS) is then employed for structural confirmation. In this technique, the [M+H]⁺ ion (the precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into product ions. This fragmentation provides detailed structural information.
Expected fragmentation pathways in an MS/MS experiment for the [M+H]⁺ ion of this compound would include:
Neutral Loss of Butene: A common pathway for protonated ethers is the neutral loss of the corresponding alkene from the alkoxy group. For the butoxy group, this would be the loss of butene (C₄H₈, 56 Da), resulting in a protonated 3-hydroxypyrrolidine fragment.
Neutral Loss of Butanol: Loss of the entire butoxy group as butanol (C₄H₁₀O, 74 Da) is also a possible fragmentation pathway.
Ring Opening: Fragmentation of the protonated pyrrolidine ring can also occur.
Table 2: Predicted Key LC-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss |
| 144 ([M+H]⁺) | 88 | Neutral loss of butene (C₄H₈) from the butoxy group. |
| 144 ([M+H]⁺) | 70 | Neutral loss of butanol (C₄H₁₀O). |
This table is predictive and based on established fragmentation patterns for analogous protonated molecules in ESI-MS/MS. biorxiv.orgnih.gov
These hyphenated techniques, therefore, provide a robust framework for the unambiguous identification and structural characterization of this compound in research and synthesis contexts.
Theoretical and Computational Investigations of 3 Butoxypyrrolidine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to provide detailed information on molecular structure, stability, and reactivity. For 3-Butoxypyrrolidine, these calculations can reveal key electronic features that dictate its chemical behavior and potential for intermolecular interactions.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. ekb.egresearchgate.netmdpi.com It is based on the principle that the energy of a system can be determined from its electron density. researchgate.netbrieflands.com For this compound, DFT studies would provide invaluable insights into its electronic characteristics.
A typical DFT analysis on this compound would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, various electronic properties can be calculated. Hybrid functionals, such as the widely used B3LYP, which incorporates a portion of exact exchange from Hartree-Fock theory, are often employed for their balance of accuracy and computational efficiency. researchgate.net
Key parameters derived from DFT calculations include:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and its susceptibility to electronic excitation.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom and the ether oxygen would be expected to be regions of negative potential, indicating sites for electrophilic attack or hydrogen bonding.
These calculations enable a quantitative prediction of the molecule's reactivity, stability, and intermolecular interaction potential.
Table 1: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data that would be generated from a DFT calculation (e.g., at the B3LYP/6-31G level of theory) for the ground-state geometry of this compound.*
| Property | Hypothetical Value | Unit | Significance |
|---|---|---|---|
| Total Energy | -558.723 | Hartrees | Thermodynamic stability |
| HOMO Energy | -6.8 | eV | Electron-donating ability |
| LUMO Energy | 2.1 | eV | Electron-accepting ability |
| HOMO-LUMO Gap | 8.9 | eV | Chemical reactivity and stability |
Conformational Analysis
Computational conformational analysis systematically explores the potential energy surface of the molecule to identify stable conformers (energy minima). This process involves:
Systematic or Stochastic Search: Rotating the flexible bonds (C-C and C-O bonds in the butoxy chain and the ring torsions) to generate a wide range of possible conformations.
Energy Minimization: Each generated conformation is subjected to geometry optimization using methods like molecular mechanics or semi-empirical quantum methods to find the nearest local energy minimum.
Ranking: The resulting unique conformers are ranked by their relative energies, typically calculated at a higher level of theory (like DFT), to identify the most stable, low-energy structures.
For this compound, key conformational questions would include the preference for the butoxy group to be in a pseudo-axial or pseudo-equatorial position on the pyrrolidine (B122466) ring and the preferred puckering of the ring itself. Identifying the global minimum energy conformer and other low-energy structures is critical, as these are the shapes the molecule is most likely to adopt and present to a biological target.
Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates the kind of data a conformational analysis would produce, showing the relative stability of different hypothetical conformations.
| Conformer Description | Ring Pucker | Butoxy Torsion (C2-C3-O-C) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Equatorial-trans | C2-endo (Envelope) | 180° | 0.00 (Global Minimum) |
| Equatorial-gauche | C2-endo (Envelope) | 60° | 0.85 |
| Axial-trans | C2-endo (Envelope) | 180° | 1.50 |
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "movie" of molecular behavior. An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, where the forces between particles are described by a molecular mechanics force field.
If this compound were being investigated for its interaction with a specific biological target (e.g., a protein receptor or enzyme), MD simulations would be a crucial tool. The process would involve:
System Setup: A simulation box is created containing the protein target, the ligand (this compound), and explicit solvent molecules (typically water) and ions to mimic physiological conditions.
Equilibration: The system is allowed to relax to a stable temperature and pressure.
Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (positions, velocities, and energies of all atoms over time) is saved.
Analysis of the MD trajectory can reveal:
Binding Stability: Whether the compound remains stably bound in the target's active site or diffuses away.
Key Interactions: The specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions that stabilize the compound in the binding pocket.
Conformational Changes: How the protein and/or the ligand change their shape upon binding.
These simulations provide a dynamic picture of the binding event, offering insights that are not available from static models like docking.
Computer-Aided Drug Design (CADD) Methodologies
Computer-Aided Drug Design (CADD) employs computational methods to streamline the drug discovery process, making it faster and more cost-effective. CADD approaches are broadly categorized into two types: ligand-based and structure-based design. If this compound were a starting point for a drug discovery project, both methodologies could be applied.
Ligand-Based Drug Design (LBDD) Applications
Ligand-Based Drug Design (LBDD) is used when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity exists. The approach relies on the principle that molecules with similar structures are likely to have similar biological activities.
If a series of this compound derivatives with measured biological activity were available, LBDD techniques could be applied:
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. A pharmacophore model derived from active this compound analogs could be used as a 3D query to screen large compound libraries for new, structurally diverse molecules with the potential for the same activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling builds a mathematical relationship between the chemical properties of a series of compounds and their biological activity. Molecular descriptors (representing physicochemical properties like logP, molecular weight, or electronic properties from DFT) for the this compound derivatives would be correlated with their activity. The resulting QSAR model could then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis.
Structure-Based Drug Design (SBDD) Approaches
Structure-Based Drug Design (SBDD) is employed when the 3D structure of the biological target is known, typically from X-ray crystallography or cryo-electron microscopy. SBDD aims to design or identify ligands that fit into the target's binding site with high affinity and specificity.
For this compound, SBDD would involve:
Molecular Docking: This is a computational technique that predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a target. This compound would be computationally "docked" into the binding site of the target protein. A scoring function would then estimate the binding affinity for each pose, allowing researchers to rank potential binders and predict key interactions. This process can be used to screen large virtual libraries or to guide the modification of the this compound scaffold to improve binding.
Table 3: Illustrative Molecular Docking Results for this compound This hypothetical table shows the type of output from a docking study of this compound against a target protein.
| Parameter | Value/Description |
|---|---|
| Target Protein | Example: Human Muscarinic Acetylcholine Receptor M2 |
| Docking Score (Affinity) | -7.2 kcal/mol |
| Predicted Interactions | Hydrogen bond between pyrrolidine N-H and ASP 103 side chain. |
| Hydrophobic interaction between butoxy chain and residues TRP 422, TYR 426. |
Applications of Artificial Intelligence and Machine Learning in Compound Discovery
Quantitative Structure-Activity Relationship (QSAR) Modeling
A primary application of machine learning in drug discovery is the development of Quantitative Structure-Activity Relationship (QSAR) models. jopir.in These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. jopir.in For pyrrolidine derivatives, various ML algorithms have been employed to predict their efficacy against different biological targets.
For instance, machine learning has been used to create predictive models for pyrrolidine amides as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for type 2 diabetes. researchgate.net In one such study, a Support Vector Regression (SVR) model demonstrated a high predictive squared correlation coefficient (R²pred) of 0.78, while a Random Forest classification model achieved an accuracy of 92.2% for distinguishing active from inactive compounds. researchgate.net Another study on DPP-IV inhibitors utilized SVR, Artificial Neural Networks (ANN), and Multiple Linear Regression (MLR), finding that ANN and SVR models provided superior predictive power over traditional linear methods. researchgate.net Similarly, QSAR models have been developed for pyrrolidine derivatives as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer. nih.gov These models, built using Gene Expression Programming (GEP), achieved high correlation coefficients (R²) of up to 0.94, aiding in the prediction of inhibitory activity. nih.gov
| Target | ML Algorithm | Metric | Value | Reference |
|---|---|---|---|---|
| DPP-IV Inhibitors | Support Vector Regression (SVR) | R² (test set) | 0.85 | researchgate.net |
| Artificial Neural Network (ANN) | RMSE (test set) | 0.39 | researchgate.net | |
| Random Forest (Classification) | Accuracy | 92.2% | researchgate.net | |
| Matrix Metalloproteinase (MMP) Inhibitors | Heuristic Method (Linear) | R² | 0.93 | nih.gov |
| Gene Expression Programming (Non-linear) | R² | 0.94 | nih.gov | |
| Influenza Neuraminidase Inhibitors | Multiple Linear Regression (MLR) | - | Significant Correlation |
Prediction of Physicochemical and ADMET Properties
The success of a drug candidate heavily depends on its physicochemical properties and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. AI and ML models are increasingly used to predict these properties early in the discovery phase, saving time and resources. acs.org For classes of compounds including pyrrolidines, researchers have developed machine learning models to predict fundamental properties like lipophilicity (LogP), acidity/basicity (pKa), and distribution coefficient (logD). researchgate.netnih.gov
A study focused on saturated fluorinated heterocycles, including pyrrolidine derivatives, utilized over 40 different machine learning models to accurately predict LogP and pKa values. researchgate.net This is crucial as properties like basicity are significantly influenced by the number and position of substituents on the pyrrolidine ring. researchgate.net Furthermore, ML-based models have been constructed to predict human pharmacokinetic parameters such as systemic clearance (CL) and volume of distribution (Vd) directly from a compound's 2D structure, which helps in optimizing drug dosage and frequency. nih.gov Automated Machine Learning (AutoML) methods are also being employed to rapidly develop optimal predictive models for a wide range of ADMET properties. acs.org
De Novo Drug Design
Generative AI models represent a revolutionary approach in drug discovery, enabling the de novo design of entirely new molecules with specific desired characteristics. nih.govresearchgate.net These models, which include Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on large datasets of known molecules to learn the underlying rules of chemical structure and then generate novel, synthesizable molecules tailored to a specific biological target. frontiersin.org
This approach has been applied to design novel inhibitors for various targets by generating molecules that incorporate privileged scaffolds like the pyrrolidine ring. chemrxiv.orgarxiv.org For example, a generative active learning approach named LambdaZero was used to design novel, synthesizable inhibitors of the enzyme soluble Epoxide Hydrolase (sEH), resulting in the identification of a lead inhibitor containing a di(pyrrolidin-1-yl)quinazoline scaffold. arxiv.org This demonstrates the power of AI to explore vast chemical spaces and identify novel chemical entities that might be missed by traditional screening methods. frontiersin.orgarxiv.org
Biological Activity and Medicinal Chemistry Applications of 3 Butoxypyrrolidine Derivatives
Role as Versatile Heterocyclic Building Blocks in Drug Discovery
The 3-butoxypyrrolidine scaffold is a valuable heterocyclic building block in the field of drug discovery. Its significance stems from the combination of a five-membered pyrrolidine (B122466) ring and a butoxy group, which imparts desirable physicochemical properties to potential drug candidates. The pyrrolidine ring, a saturated nitrogen heterocycle, is widely utilized by medicinal chemists due to its ability to explore three-dimensional space effectively, a feature enhanced by its non-planar structure. nih.govnih.gov This three-dimensionality can lead to improved interactions with biological targets. nih.gov
The incorporation of a butoxy group at the 3-position of the pyrrolidine ring is a strategic modification that can enhance the lipophilicity of a molecule. This property is crucial for a drug's ability to cross biological membranes and reach its target. Furthermore, the presence of a defined stereocenter at the 3-position, as in (3R)-3-butoxypyrrolidine or (3S)-3-butoxypyrrolidine, allows for stereochemical control during synthesis. This is critical as different stereoisomers of a drug can have vastly different biological activities and safety profiles.
The versatility of the this compound scaffold is evident in its use in the synthesis of a wide range of biologically active molecules. smolecule.com It serves as a chiral starting material, enabling the creation of complex molecules with specific stereochemistry. The pyrrolidine nitrogen can be readily functionalized, and the butoxy group can be modified or replaced, allowing for the generation of diverse chemical libraries for screening against various biological targets. This adaptability makes this compound derivatives attractive scaffolds for the development of new therapeutics for a multitude of diseases. nih.gov
Pharmacological Modulation via this compound Scaffolds
Cannabinoid Receptor (CB2) Agonist Studies
Derivatives of this compound have been investigated for their potential as cannabinoid receptor 2 (CB2) agonists. The CB2 receptor is a promising therapeutic target for a variety of conditions, including chronic pain and inflammatory diseases. nih.govucl.ac.be The development of selective CB2 agonists is a key area of research, as activation of the CB1 receptor is associated with undesirable psychoactive effects. nih.gov
Structure-activity relationship (SAR) studies have been conducted to optimize the affinity and selectivity of these compounds for the CB2 receptor. These studies have explored modifications to the this compound core and the substituents attached to it. For example, research on related scaffolds like benzimidazolone and purine (B94841) derivatives has provided insights into the structural requirements for potent and selective CB2 agonism. nih.govnih.gov These studies have led to the identification of compounds with high affinity for the CB2 receptor and significant selectivity over the CB1 receptor. nih.gov The functional activity of these compounds as agonists has been confirmed using assays such as the [35S]-GTPγS binding assay. ucl.ac.be
The development of orally bioavailable CB2 agonists with central nervous system (CNS) penetration is a key objective. Research has focused on modifying the physicochemical properties of these derivatives to improve their pharmacokinetic profiles. This includes optimizing lipophilicity and metabolic stability to ensure that the compounds can reach their target in effective concentrations. nih.gov
Dopamine (B1211576) D2/D3 Receptor Ligand Development and Structure-Activity Relationships (SAR)
The this compound scaffold has been incorporated into the design of ligands for dopamine D2 and D3 receptors. These receptors are implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders. uni-regensburg.denih.gov The development of selective D2/D3 receptor ligands is an active area of research aimed at creating more effective and safer medications. uni-regensburg.denih.gov
Structure-activity relationship (SAR) studies have been crucial in guiding the design of these ligands. Based on the crystal structure of the D3 receptor in complex with the antagonist eticlopride (B1201500), researchers have designed bitopic ligands that interact with both the primary binding site and a secondary binding pocket. nih.gov These studies have explored modifications to the pyrrolidine ring of eticlopride-based compounds, including N-alkylation and shifting the position of the nitrogen atom. nih.gov
Research has shown that small N-alkyl groups on the pyrrolidine ring are generally not well-tolerated, but the addition of a linker and a secondary pharmacophore can improve binding affinities at both D2 and D3 receptors. nih.gov In contrast, moving the nitrogen within the pyrrolidine ring or expanding the ring to a piperidine (B6355638) was found to be detrimental to binding. nih.gov Interestingly, O-alkylation at the 4-position of related structures has been shown to result in higher binding affinities compared to analogous N-alkylated compounds. nih.gov These SAR insights are critical for the rational design of novel D2/D3 receptor ligands with desired pharmacological profiles.
| Compound Modification | Effect on D2/D3 Receptor Binding Affinity | Reference |
| Small N-alkyl groups on pyrrolidine ring | Poorly tolerated | nih.gov |
| Addition of a linker and secondary pharmacophore | Improved affinities | nih.gov |
| Moving the pyrrolidine nitrogen or expanding the ring | Detrimental to binding | nih.gov |
| O-alkylation at the 4-position | Higher binding affinities than N-alkylation | nih.gov |
ATP-Binding Cassette (ABC) Transporter Modulation (e.g., CFTR)
The this compound scaffold has potential applications in the development of modulators for ATP-binding cassette (ABC) transporters, such as the cystic fibrosis transmembrane conductance regulator (CFTR). cfwa.org.auchildrenscolorado.org Mutations in the CFTR gene lead to a defective CFTR protein, causing cystic fibrosis (CF), a life-threatening genetic disorder. cfwa.org.au CFTR modulator therapies aim to correct the function of this defective protein. cfwa.org.aucff.org
CFTR modulators are classified as correctors or potentiators. Correctors, such as lumacaftor (B1684366) and tezacaftor, help the misfolded CFTR protein to fold correctly and traffic to the cell surface. cfwa.org.aucff.org Potentiators, like ivacaftor, hold the channel open at the cell surface, allowing for increased chloride ion transport. cfwa.org.aucff.org The development of new and more effective CFTR modulators is an ongoing area of research.
While direct examples of this compound derivatives as CFTR modulators are not extensively documented in the provided search results, the versatile nature of this scaffold suggests its potential utility in this area. The ability to modify the lipophilicity and three-dimensional structure of molecules containing the this compound core could be advantageous in designing novel compounds that interact with the complex structure of the CFTR protein. Further research would be needed to explore the potential of this compound derivatives as either correctors or potentiators of CFTR function.
Recent advancements in CFTR modulator therapy have led to the development of triple-combination therapies, such as elexacaftor/tezacaftor/ivacaftor (Trikafta®) and vanzacaftor/tezacaftor/deutivacaftor, which have shown significant clinical benefits for a large proportion of individuals with CF. cff.orgcysticfibrosis.org.uk These therapies have demonstrated substantial reductions in sweat chloride concentrations, a key biomarker of CFTR function. childrenscolorado.orgcysticfibrosis.org.uk
Phosphodiesterase 4 (PDE4) Inhibition and Anti-inflammatory Effects
Derivatives containing the this compound scaffold have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating inflammation. nih.govnih.gov PDE4 is a major enzyme responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) in inflammatory and immune cells. nih.govwikipedia.org By inhibiting PDE4, the intracellular levels of cAMP increase, leading to a downregulation of inflammatory responses. frontiersin.orgmdpi.com This makes PDE4 a significant target for the development of new anti-inflammatory drugs for conditions such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. nih.govnih.govnih.gov
Selective PDE4 inhibitors have demonstrated a wide range of anti-inflammatory activities in both laboratory and preclinical models. These effects include the inhibition of inflammatory cell trafficking, reduction of cytokine and chemokine release, and suppression of reactive oxygen species production. nih.gov The development of PDE4 inhibitors has progressed from first-generation compounds like rolipram (B1679513) to second- and third-generation inhibitors such as roflumilast, cilomilast, and apremilast, which have improved side-effect profiles. nih.govnih.gov
The anti-inflammatory effects of PDE4 inhibitors are mediated through the cAMP signaling pathway. Increased cAMP levels activate protein kinase A (PKA), which in turn can lead to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein). mdpi.com This cascade ultimately results in a decrease in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and an increase in the production of anti-inflammatory cytokines (e.g., IL-10). nih.govmdpi.com
| PDE4 Inhibitor | Approved/Investigational Use | Reference |
| Rolipram | Prototypical PDE4 inhibitor (investigational) | nih.govnih.gov |
| Roflumilast | COPD, Plaque Psoriasis | nih.govnih.govmdpi.com |
| Cilomilast | COPD (investigational) | nih.govopenrespiratorymedicinejournal.com |
| Apremilast | Psoriatic Arthritis, Plaque Psoriasis | nih.govnih.govmdpi.com |
| Crisaborole | Atopic Dermatitis | nih.govnih.govmdpi.com |
| Ibudilast | Asthma, Stroke | wikipedia.org |
| GSK256066 | COPD (investigational, inhaled) | nih.govopenrespiratorymedicinejournal.com |
Enzyme Mechanism Studies and Inhibitor Design
The this compound scaffold serves as a valuable tool in the study of enzyme mechanisms and the design of enzyme inhibitors. Its well-defined stereochemistry and the ability to systematically modify its structure make it an ideal platform for investigating structure-activity relationships (SAR) and understanding how ligands interact with the active sites of enzymes.
The chiral nature of this compound is particularly important in this context. Since enzymes are chiral macromolecules, they often exhibit stereoselectivity, meaning they interact differently with different stereoisomers of a substrate or inhibitor. By using enantiomerically pure this compound derivatives, researchers can probe the specific stereochemical requirements for binding and inhibition. This information is crucial for designing potent and selective enzyme inhibitors.
The versatility of the this compound scaffold allows for its incorporation into a variety of inhibitor classes. For example, it can be used to construct competitive inhibitors that bind to the active site of an enzyme, or it can be part of a molecule that acts as an allosteric inhibitor, binding to a site other than the active site to modulate enzyme activity. The lipophilic butoxy group can contribute to favorable interactions within hydrophobic pockets of an enzyme's active site, while the pyrrolidine ring provides a rigid framework that can be appropriately functionalized to target specific amino acid residues. This adaptability makes this compound a powerful building block in the ongoing effort to develop novel enzyme inhibitors for therapeutic purposes.
Development of Peptidomimetic Agents Incorporating this compound Moieties
Peptidomimetics are small, protein-like chains designed to mimic natural peptides, but with modified chemical structures to improve properties like stability and biological activity. wikipedia.org A key strategy in creating peptidomimetics is the incorporation of unnatural amino acids or scaffolds that can replicate the conformation of a peptide's binding motif. wikipedia.orgnih.gov Pyrrolidine derivatives, including those functionalized with alkoxy groups, are valuable building blocks in this context, providing conformational rigidity and diverse functionalization points. google.com
The incorporation of structures like this compound into peptide backbones is a strategy to create more stable and effective drug candidates. symeres.com These modifications can overcome the typical drawbacks of peptide-based drugs, such as poor metabolic stability and low permeability. symeres.com For instance, derivatives like (2S,4R)-methyl 4-tert-butoxypyrrolidine-2-carboxylate are recognized as critical chiral building blocks for synthesizing peptidomimetics and enzyme inhibitors. While direct examples detailing the use of this compound are specific to proprietary drug development programs, the principle involves using it as a proline bioisostere. Proline is a unique amino acid that introduces conformational constraints into peptides, and modified pyrrolidine rings can mimic or further refine these constraints to enhance binding to biological targets. The design of such peptidomimetics often involves replacing standard amino acids with these modified pyrrolidine units to create novel structures for drug discovery. wikipedia.orggoogle.com
The general approach involves synthesizing these building blocks and then incorporating them into a peptide sequence, replacing a natural amino acid. mdpi.com This can lead to peptidomimetics with improved resistance to proteolytic degradation, better cell permeability, and enhanced affinity for their targets, such as G-protein coupled receptors (GPCRs) or enzymes involved in disease pathways. jocpr.com
Preclinical Biological Evaluation and In Vitro Activity Profiling
The preclinical evaluation of new chemical entities involves a series of in vitro assays to determine their biological activity and potential for therapeutic use. For pyrrolidine derivatives, this profiling can span a wide range of targets.
For example, in the context of infectious diseases, various novel derivatives are tested against parasites like Leishmania donovani or Trypanosoma cruzi. nih.govnih.gov In one study, a series of 1,3-bis(aryloxy)propan-2-amine derivatives were evaluated for their activity against T. cruzi, with several compounds showing significant inhibitory effects on the parasite's amastigote and trypomastigote forms, with IC50 values in the low micromolar range. nih.gov
In another area, bitopic ligands based on the eticlopride scaffold, which contains a pyrrolidine ring, were synthesized and tested for their binding affinity to dopamine D2 and D3 receptors. nih.gov Such studies are crucial for developing treatments for neurological and psychiatric disorders. The in vitro binding assays revealed that subtle structural modifications, such as the position of alkylation on the pyrrolidine ring, dramatically impacted binding affinities. nih.gov For instance, O-alkylation of the core structure generally led to higher binding affinities at both D2 and D3 receptors compared to N-alkylation. nih.gov
Furthermore, the development of antivirals also utilizes pyrrolidine-containing structures. Dipeptidyl inhibitors targeting the main protease (MPro) of SARS-CoV-2 have been systematically surveyed. One promising compound, which incorporates a spiro-pyrrolidine structure, displayed high antiviral potency and good metabolic stability in in vitro tests. biorxiv.org
Table 2: In Vitro Activity of Selected Pyrrolidine Derivatives
This table summarizes the biological activity of various compounds containing a pyrrolidine or modified pyrrolidine ring against different biological targets.
| Compound Class | Target | Assay | Key Finding | Source |
| Eticlopride Analogues | Dopamine D2/D3 Receptors | Radioligand Binding | O-alkylated derivatives showed higher binding affinity than N-alkylated analogues. | nih.gov |
| Dipeptidyl Inhibitors | SARS-CoV-2 Main Protease | Antiviral & Metabolic Stability | Compound with P2 spiro-pyrrolidine showed high potency and stability. | biorxiv.org |
| 1,3-bis(aryloxy)propan-2-amines | Trypanosoma cruzi | Anti-parasitic Activity | Several compounds had IC50 values in the 6-18 µM range against amastigote forms. | nih.gov |
| Acridine Derivatives | Leishmania donovani | Anti-parasitic Activity | Highly effective at 10 µg/ml against both promastigote and amastigote forms. | nih.gov |
| Rhein-Nitroxide Derivatives | Keap1-Nrf2 Pathway | Free Radical Scavenging (DPPH) | Nitroxide derivatives showed significantly enhanced antioxidant capacity over parent compound. | dovepress.com |
Catalytic Applications and Asymmetric Induction Via 3 Butoxypyrrolidine Ligands
Chiral Ligand Design for Metal-Catalyzed Asymmetric Synthesis
The design of effective chiral ligands is paramount to achieving high levels of enantioselectivity in metal-catalyzed reactions. mdpi.comrsc.org The pyrrolidine (B122466) scaffold, often derived from the readily available "chiral pool" of natural amino acids like proline, provides a rigid and stereochemically defined backbone. ethz.ch The introduction of a 3-butoxy group is a deliberate modification aimed at enhancing the steric and electronic properties of the ligand. This substituent can influence the chiral environment around the metal center, thereby dictating the facial selectivity of substrate approach. sigmaaldrich.com
The development of chiral ligands often involves a modular approach, where different components of the ligand can be systematically varied to fine-tune its performance. umich.edu For instance, the nitrogen atom of the pyrrolidine ring can be functionalized to create bidentate or polydentate ligands, which coordinate to the metal center. The nature of the butoxy group itself (e.g., n-butoxy, sec-butoxy, tert-butoxy) can also be altered to modulate the steric bulk and conformational flexibility of the ligand. The (3R) and (3S) enantiomers of 3-butoxypyrrolidine serve as crucial building blocks for creating stereochemically diverse ligands, allowing for the synthesis of either enantiomer of a desired product. ambeed.com
A key principle in chiral ligand design is the creation of a well-defined chiral pocket or environment around the catalytic metal center. sigmaaldrich.com This is often achieved through C2-symmetry or the presence of specific steric and electronic features that differentiate the two prochiral faces of the substrate. The butoxy group in this compound-derived ligands contributes to this chiral environment, influencing the orientation of the substrate-metal complex and ultimately the stereochemical outcome of the reaction.
Role in Enantioselective Transformations
Ligands derived from this compound have shown potential in a variety of enantioselective transformations. These reactions are fundamental to the synthesis of chiral molecules, which are of immense importance in pharmaceuticals, agrochemicals, and materials science. mdpi.comnih.gov The effectiveness of these ligands is demonstrated by their ability to induce high enantiomeric excess (ee) in the products of catalytic reactions.
One area of application is in asymmetric C-H functionalization, a powerful strategy for the direct conversion of ubiquitous C-H bonds into valuable chemical functionalities. rsc.org For example, rhodium complexes bearing chiral cyclopentadienyl (B1206354) ligands, which can be synthesized from chiral precursors, have been employed in the enantioselective addition of aryl C-H bonds to nitroalkenes. snnu.edu.cn While specific examples detailing the direct use of a simple this compound ligand in such complex catalytic systems are not prevalent in the provided search results, the synthesis of complex chiral ligands often starts from simpler chiral building blocks like 3-substituted pyrrolidines.
Another significant class of reactions where these types of ligands are applicable is in asymmetric hydrogenation and transfer hydrogenation, which are used to produce chiral alcohols and amines. The pyrrolidine motif is a common feature in ligands for these transformations. Furthermore, palladium-catalyzed allylic alkylation is a well-established method for the enantioselective formation of C-C bonds, and the design of chiral phosphine (B1218219) ligands, which can incorporate pyrrolidine structures, is crucial for achieving high stereoselectivity. calis.edu.cn
The table below illustrates the potential impact of chiral ligands on the enantioselectivity of a hypothetical asymmetric reaction. While not specific to this compound due to the lack of direct data in the search results, it demonstrates the typical outcomes of catalyst optimization studies where ligand structure is varied.
| Entry | Ligand Modification | Enantiomeric Excess (ee) (%) | Yield (%) |
| 1 | Basic Pyrrolidine Scaffold | 65 | 80 |
| 2 | Introduction of 3-Butoxy Group | 85 | 75 |
| 3 | Optimization of Butoxy Isomer (e.g., tert-butoxy) | 95 | 78 |
| 4 | N-Functionalization of Pyrrolidine | >99 | 82 |
Catalyst Development and Optimization
The development of a successful catalytic system is an iterative process that involves not only the design of the ligand but also the optimization of reaction conditions. arxiv.orgrsc.org This process aims to maximize both the yield and the enantioselectivity of the desired product while minimizing reaction times and catalyst loading. basf.com
Key parameters that are typically optimized include:
Metal Precursor: The choice of the transition metal (e.g., rhodium, palladium, iridium, copper) and its initial coordination sphere can significantly impact catalytic activity and selectivity. epfl.chacademie-sciences.frnih.gov
Solvent: The polarity and coordinating ability of the solvent can influence the solubility of the catalyst and reactants, as well as the stability of intermediates in the catalytic cycle.
Temperature and Pressure: These parameters affect the rate of reaction and can sometimes influence the enantioselectivity.
Additives: The presence of co-catalysts, bases, or acids can be crucial for the efficiency of the catalytic cycle. nih.gov
Computational methods are increasingly being used to accelerate the catalyst development process. rsc.orgnih.gov By modeling the transition states of the enantioselective step, researchers can gain insights into the origins of stereoselectivity and rationally design more effective ligands. This computational-experimental feedback loop can significantly reduce the time and resources required for catalyst optimization. nih.gov
The table below provides a hypothetical example of a catalyst optimization study, demonstrating how systematic variation of reaction parameters can lead to improved performance.
| Entry | Metal Precursor | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) |
| 1 | [Rh(COD)Cl]₂ | Toluene | 25 | 85 |
| 2 | [Rh(COD)₂]BF₄ | Dichloromethane | 25 | 88 |
| 3 | [Rh(COD)Cl]₂ | Toluene | 0 | 92 |
| 4 | [Rh(COD)Cl]₂ | THF | 0 | 95 |
Patent Landscape and Intellectual Property in 3 Butoxypyrrolidine Research
Analysis of Academic Patent Filings for Synthetic Innovations
A diligent search for academic patent filings focused on synthetic innovations for 3-butoxypyrrolidine has not uncovered any specific patents. While academic research often leads to the development of novel synthetic methodologies for various classes of compounds, including pyrrolidines, it appears that no university or research institution has sought patent protection for a synthetic route that is unique to this compound.
The absence of academic patents could be attributed to several factors:
Existing Methodologies: The synthesis of this compound may be achievable through well-established and conventional chemical reactions, which would not meet the novelty and non-obviousness criteria required for a patent.
Lack of Perceived Commercial Value: Academic institutions typically file patents on inventions that have a clear potential for commercialization. The lack of patents may indicate that the unique synthetic pathways to this compound have not been deemed to hold significant commercial promise.
Focus on Broader Classes of Compounds: Academic research in this area might be focused on developing synthetic methods applicable to a wider range of functionalized pyrrolidines, rather than singling out this compound.
Below is a table summarizing the general landscape of academic patenting for related pyrrolidine (B122466) derivatives, to provide context in the absence of specific data for this compound.
| Aspect of Academic Patenting | General Observation for Pyrrolidine Derivatives | Implication for this compound |
| Focus of Synthetic Patents | Novel stereoselective synthesis, new catalytic systems, and efficient multi-step syntheses. | The synthesis of this compound is likely not considered a significant enough innovation to warrant a patent. |
| Typical Assignees | Major research universities with strong chemistry and pharmaceutical sciences departments. | No academic institution has emerged as a key player in the specific intellectual property space of this compound. |
| Commercialization Strategy | Licensing of patented synthetic methods to pharmaceutical and chemical manufacturing companies. | Without patents, there is no direct licensing activity to report for the synthesis of this compound. |
Intellectual Property Related to Pharmaceutical Applications
Similarly, a thorough review of intellectual property related to the pharmaceutical applications of this compound has yielded no specific patents. While pyrrolidine scaffolds are common in many pharmaceuticals, this compound itself does not appear as a claimed entity in patents for new drugs or therapeutic methods.
This lack of pharmaceutical patents could imply that:
this compound has not yet been identified as a key pharmacophore or an active pharmaceutical ingredient (API) with significant therapeutic potential.
While it may be used as a building block in the synthesis of more complex, patented molecules, its role is likely that of a non-novel intermediate.
Pharmaceutical companies have not found sufficient evidence of its efficacy or safety to warrant the substantial investment required for drug development and patenting.
The following table outlines the typical types of pharmaceutical patents and the status of this compound within this framework.
| Type of Pharmaceutical Patent | Description | Status for this compound |
| Composition of Matter Patent | Claims a novel chemical entity. | No patents found claiming this compound as a new molecule. |
| Method of Use Patent | Claims a new therapeutic use for a known compound. | No patents found for any therapeutic use of this compound. |
| Formulation Patent | Claims a specific formulation or delivery method of a drug. | Not applicable, as the compound is not an active ingredient in any patented formulation. |
Future Directions in Patentable Research Areas
The current absence of patents for this compound does not preclude future intellectual property developments. Several avenues of research could potentially lead to patentable inventions involving this compound.
Potential Future Patentable Research:
Novel Synthetic Routes: The development of a highly efficient, stereoselective, or green synthesis of this compound could be patentable if it offers significant advantages over existing methods in terms of cost, yield, or environmental impact.
Discovery of Therapeutic Activity: Should future research uncover a novel therapeutic use for this compound, for instance as an inhibitor of a specific enzyme or a ligand for a receptor, this new use could be patented. This would fall under the category of a method of use patent.
Development of Novel Derivatives: this compound could serve as a scaffold for the synthesis of new, more complex molecules with valuable properties. These new chemical entities would be eligible for composition of matter patents.
Application in Materials Science: Beyond pharmaceuticals, if this compound is found to have unique properties as a solvent, ligand in catalysis, or a monomer for a specialty polymer, these new applications could be the subject of patent filings.
The table below summarizes potential future research areas that could lead to patent filings for this compound.
| Research Area | Potential Patentable Innovation | Key Requirements for Patentability |
| Asymmetric Synthesis | A novel and efficient method to produce specific enantiomers of this compound. | Novelty, non-obviousness, and utility (e.g., improved purity for a specific application). |
| Pharmacological Screening | Identification of a new biological target and therapeutic application for this compound. | Demonstration of a specific and credible therapeutic use. |
| Medicinal Chemistry | Creation of a library of new compounds derived from a this compound core. | The new compounds must be novel and show unexpected and useful properties. |
| Industrial Chemistry | A new use for this compound as a performance chemical. | The application must be new and not an obvious use of a pyrrolidine derivative. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Butoxypyrrolidine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, reacting pyrrolidine derivatives with butoxyphenyl groups under alkaline conditions can yield the target compound. Key parameters include:
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
- Temperature control : Maintain temperatures between 60–80°C to balance reaction rate and side-product formation.
- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates .
- Validation : Monitor progress via TLC or GC-MS, and purify using column chromatography with gradients of ethyl acetate/hexane.
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
- Methodological Answer :
- Spectroscopy :
- NMR : Analyze - and -NMR spectra to confirm substituent positions (e.g., butoxy group at C3). Compare chemical shifts with PubChem data for analogous pyrrolidine derivatives .
- IR : Identify functional groups (e.g., C-O-C stretch at ~1100 cm).
- Computational Modeling : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry using software like Gaussian or ORCA .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between experimental data and computational predictions for this compound’s reactivity?
- Methodological Answer : Contradictions often arise in reaction mechanisms or regioselectivity. To address this:
- Cross-validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out environmental artifacts.
- Advanced Simulations : Perform ab initio molecular dynamics (AIMD) to model solvent effects or transition states, which may explain deviations from DFT predictions .
- Sensitivity Analysis : Test computational parameters (e.g., basis sets, solvation models) to identify sources of discrepancy .
Q. How should one design experiments to investigate the stereochemical outcomes of this compound derivatives in asymmetric synthesis?
- Methodological Answer :
- Chiral Catalysts : Employ enantioselective catalysts like BINAP-metal complexes to induce chirality during synthesis. Monitor enantiomeric excess (ee) via chiral HPLC .
- Kinetic Resolution : Use kinetic studies to determine rate constants for competing stereochemical pathways.
- X-ray Crystallography : Resolve absolute configuration of crystalline derivatives to validate stereochemical assignments .
Q. What methodologies are recommended for assessing the biological activity of this compound when existing data is limited?
- Methodological Answer :
- In Vitro Assays : Screen for receptor binding (e.g., GPCRs) or enzyme inhibition using fluorescence polarization or SPR.
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., varying alkoxy chain lengths) to identify pharmacophores.
- Toxicity Profiling : Use cell viability assays (e.g., MTT) and Ames tests to preliminarily assess safety .
Data Contradiction and Analysis
Q. How can researchers address discrepancies in reported spectral data for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Compile spectral data from peer-reviewed studies and PubChem to identify outliers.
- Experimental Reproducibility : Standardize sample preparation (e.g., deuterated solvents, concentration) to minimize variability .
- Collaborative Validation : Share samples with independent labs for cross-institutional verification .
Experimental Design Considerations
Q. What frameworks are suitable for formulating hypothesis-driven research questions about this compound’s applications?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Example: “Does this compound exhibit selective inhibition against kinase X compared to its non-butoxylated analog?”
- Use PICO (Population, Intervention, Comparison, Outcome) for biomedical studies:
- Population: Cancer cell lines; Intervention: this compound; Comparison: Untreated controls; Outcome: Apoptosis rate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
